1-benzyl-N,4-dimethylpiperidin-4-amine
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Overview
Description
1-benzyl-N,4-dimethylpiperidin-4-amine is an organic compound with the molecular formula C14H22N2 It is a piperidine derivative, characterized by the presence of a benzyl group and two methyl groups attached to the nitrogen and carbon atoms of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-N,4-dimethylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-4-methylpiperidin-3-one with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable processes. For example, the use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N,4-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
1-benzyl-N,4-dimethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases, including autoimmune disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N,4-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-N,3-dimethylpiperidin-4-amine
- 1-benzyl-N,4-dimethylpiperidin-3-amine
- 1-benzyl-4-methylpiperidin-3-one
Uniqueness
1-benzyl-N,4-dimethylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-benzyl-N,4-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C14H22N2/c1-14(15-2)8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,15H,8-12H2,1-2H3 |
InChI Key |
NPPVNTVCJHDOCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)NC |
Origin of Product |
United States |
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